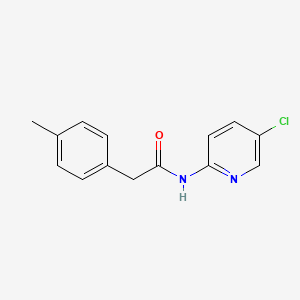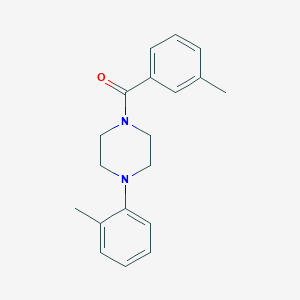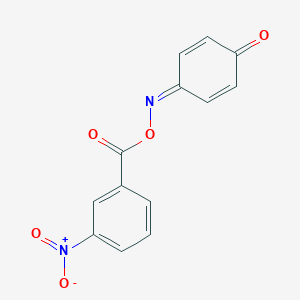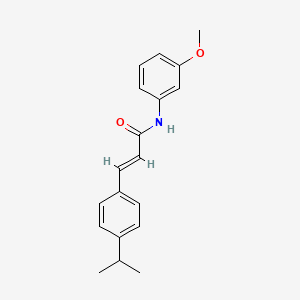
N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as cannabinoid receptor antagonists, which are being investigated for their potential use in the treatment of a variety of medical conditions.
Mecanismo De Acción
N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide works by blocking the activity of the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and other physiological processes. By blocking this receptor, N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide can reduce pain and other symptoms associated with various medical conditions.
Biochemical and Physiological Effects:
In addition to its effects on pain, N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation, improve insulin sensitivity, and modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide in lab experiments is that it is a highly specific and potent cannabinoid receptor antagonist. This allows researchers to study the effects of blocking this receptor in a more precise and controlled manner. However, one limitation of using this compound is that it may have off-target effects on other receptors or physiological processes, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide. One area of interest is in the treatment of addiction and substance abuse disorders, as the cannabinoid system has been implicated in these conditions. Other potential applications include the treatment of obesity, metabolic disorders, and neurological disorders such as epilepsy and multiple sclerosis.
In conclusion, N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide is a promising compound with potential therapeutic applications in a variety of medical conditions. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an important area of research for the scientific community. Future research will continue to explore the potential uses of this compound in the treatment of various medical conditions.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide involves the reaction of 5-chloro-2-pyridinylamine with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in a variety of medical conditions. One of the most promising areas of research is in the treatment of pain, particularly chronic pain. Studies have shown that N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide can effectively reduce pain in animal models of neuropathic pain and inflammatory pain.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10-2-4-11(5-3-10)8-14(18)17-13-7-6-12(15)9-16-13/h2-7,9H,8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIGACCCRFBKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202042 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-chloropyridin-2-yl)-2-(4-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5712105.png)
![2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5712107.png)


![2-[(anilinocarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5712124.png)


![N-[2-(4-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5712135.png)



